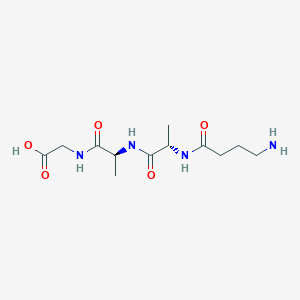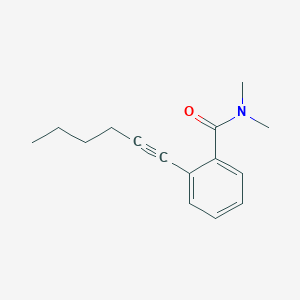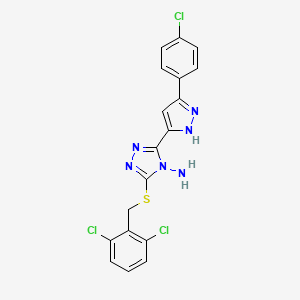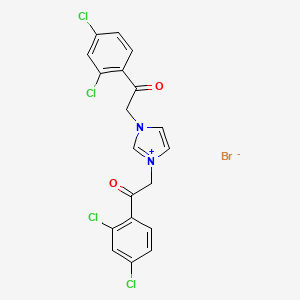
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a sequence of amino acids, including 4-aminobutanoyl, L-alanyl, and glycine, linked together through peptide bonds. Its structure allows it to participate in a variety of biochemical processes, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to a resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the exposed amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, solution-phase peptide synthesis may be employed for large-scale production, where the peptide is synthesized in solution rather than on a solid support. This method can be advantageous for producing longer peptides or those with complex sequences.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The amino groups in the peptide can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to thiol groups.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: The compound is employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: The compound is used in the production of biomaterials, such as hydrogels and nanomaterials, for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Aminobutanoyl)-S-(4-methoxybenzyl)-L-cysteinylglycine: This compound shares a similar peptide backbone but includes a cysteine residue and a methoxybenzyl group, which confer different chemical properties and biological activities.
N-(tert-butoxycarbonyl)-O-dodecyl-L-serine: Another peptide derivative with a different amino acid composition and functional groups.
Uniqueness
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine is unique due to its specific sequence of amino acids and the presence of the 4-aminobutanoyl group This structure allows it to participate in unique biochemical interactions and reactions that are not possible with other peptides
Eigenschaften
CAS-Nummer |
920281-84-1 |
|---|---|
Molekularformel |
C12H22N4O5 |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-(4-aminobutanoylamino)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O5/c1-7(11(20)14-6-10(18)19)16-12(21)8(2)15-9(17)4-3-5-13/h7-8H,3-6,13H2,1-2H3,(H,14,20)(H,15,17)(H,16,21)(H,18,19)/t7-,8-/m0/s1 |
InChI-Schlüssel |
QGUHCJCKCOHWNT-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CCCN |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)

![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)

![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)
